Cas no 1491722-16-7 (2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)-)

2-プロピン-1-オン、1-(5-アミノ-1-メチル-1H-ピラゾール-4-イル)-は、有機合成中間体として重要な化合物です。ピラゾール骨格とプロピノン基を有する特徴的な構造を持ち、医薬品や農薬の原料としての応用が期待されます。5位のアミノ基と1位のメチル基が反応性を調整し、選択的な修飾を可能にします。また、プロピノン部位は求電子反応や環化反応の活性点として機能し、多様なヘテロ環構築に利用できます。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬としての利用が可能です。

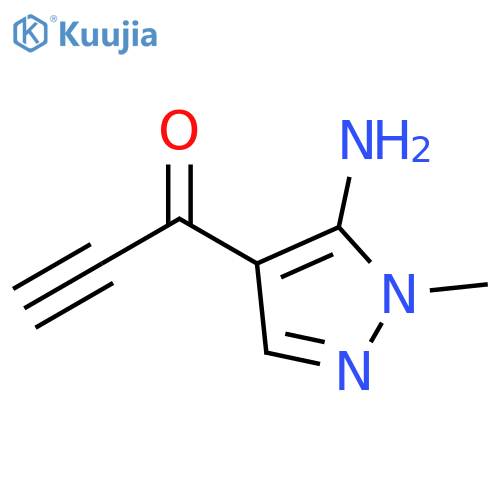

1491722-16-7 structure

商品名:2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)-

CAS番号:1491722-16-7

MF:C7H7N3O

メガワット:149.149980783463

CID:5291316

2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)- 化学的及び物理的性質

名前と識別子

-

- 2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)-

- 1-(5-Amino-1-methyl-1h-pyrazol-4-yl)prop-2-yn-1-one

-

- インチ: 1S/C7H7N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h1,4H,8H2,2H3

- InChIKey: YHKOXFMHRRKTNX-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(N)N(C)N=C1)(=O)C#C

2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-799781-0.25g |

1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |

1491722-16-7 | 95% | 0.25g |

$840.0 | 2024-05-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093063-1g |

1-(5-Amino-1-methyl-1h-pyrazol-4-yl)prop-2-yn-1-one |

1491722-16-7 | 95% | 1g |

¥6461.0 | 2023-04-10 | |

| Enamine | EN300-799781-2.5g |

1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |

1491722-16-7 | 95% | 2.5g |

$1791.0 | 2024-05-21 | |

| Enamine | EN300-799781-0.5g |

1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |

1491722-16-7 | 95% | 0.5g |

$877.0 | 2024-05-21 | |

| Enamine | EN300-799781-0.05g |

1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |

1491722-16-7 | 95% | 0.05g |

$768.0 | 2024-05-21 | |

| Enamine | EN300-799781-0.1g |

1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |

1491722-16-7 | 95% | 0.1g |

$804.0 | 2024-05-21 | |

| Enamine | EN300-799781-10.0g |

1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |

1491722-16-7 | 95% | 10.0g |

$3929.0 | 2024-05-21 | |

| Enamine | EN300-799781-1.0g |

1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |

1491722-16-7 | 95% | 1.0g |

$914.0 | 2024-05-21 | |

| Enamine | EN300-799781-5.0g |

1-(5-amino-1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-one |

1491722-16-7 | 95% | 5.0g |

$2650.0 | 2024-05-21 |

2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)- 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

1491722-16-7 (2-Propyn-1-one, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)-) 関連製品

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬